2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(3,4-Dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a dimethoxybenzoyl group and an ethyl carboxamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving thiophene derivatives. The introduction of the dimethoxybenzoyl group is usually carried out via acylation reactions using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The final step involves the formation of the carboxamide group through the reaction of the intermediate with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the benzoyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-[(3,4-Dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(2-Furylmethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl carboxamide group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings and case studies.
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
- InChI Key : YMJRHTOBTRRUNB-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic effects. Notable areas of investigation include:
- Analgesic Activity : Research indicates that derivatives of benzothiophene compounds exhibit significant analgesic properties. For instance, a study utilizing the “hot plate” method demonstrated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole .
- Antimicrobial Properties : Compounds within the benzothiophene class have shown promising antimicrobial activity. Specifically, studies have reported that modifications to the benzothiophene structure can enhance antibacterial and antifungal efficacy .
- Histone Methyltransferase Inhibition : The compound has been evaluated for its ability to inhibit histone methyltransferases, which are critical in epigenetic regulation and cancer biology. Such inhibition could position this compound as a potential therapeutic agent in oncology .
Table 1: Summary of Biological Activities
Case Study: Analgesic Effects
In a controlled study involving outbred white mice, researchers administered the compound via intraperitoneal injection. The results indicated a marked reduction in pain response compared to control groups receiving standard analgesics. The mechanism appears to involve modulation of pain pathways associated with central nervous system activity.
Case Study: Antimicrobial Efficacy
A series of derivatives were synthesized and tested against various bacterial strains. The results demonstrated that compounds with increased lipophilicity exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy against microbial pathogens.
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that its interactions with specific protein targets involved in pain signaling and microbial resistance are key factors in its therapeutic potential.
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-4-21-19(24)17-13-7-5-6-8-16(13)27-20(17)22-18(23)12-9-10-14(25-2)15(11-12)26-3/h9-11H,4-8H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
XPVHWPBVYPHTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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